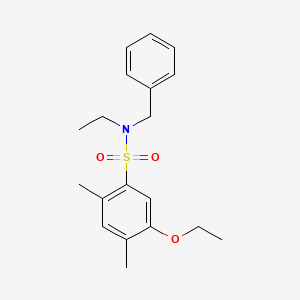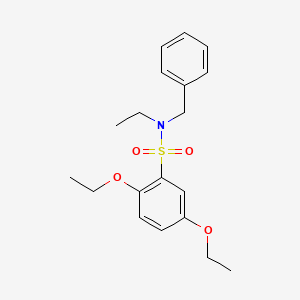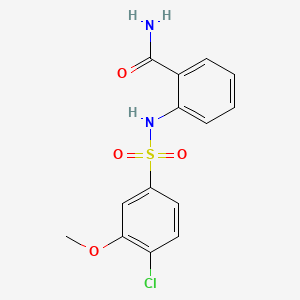
2-Chloro-6-Methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-Methylpyridine is an organic compound with the molecular formula C6H6ClN. It is a derivative of pyridine, where a chlorine atom is substituted at the second position and a methyl group at the sixth position. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Chloro-6-Methylpyridine can be synthesized through several methods. One common method involves the chlorination of 2-methylpyridine using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar chlorination processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-6-Methylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2-methylpyridine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products:
Nucleophilic Substitution: Products include 2-amino-6-methylpyridine, 2-thio-6-methylpyridine, and 2-alkoxy-6-methylpyridine.
Oxidation: Products include this compound-3-carboxylic acid and this compound-3-aldehyde.
Reduction: The major product is 2-methylpyridine.
Applications De Recherche Scientifique
2-Chloro-6-Methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential inhibitory effects on certain enzymes, such as methane monooxygenase, which plays a role in the aerobic oxidation of methane.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: It is used in the production of pesticides and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-Methylpyridine involves its interaction with specific molecular targets. For instance, as an inhibitor of methane monooxygenase, it binds to the active site of the enzyme, preventing the oxidation of methane. This inhibition is concentration-dependent and can last for extended periods, making it a valuable tool in studying methane oxidation pathways.
Comparaison Avec Des Composés Similaires
- 2-Chloro-5-Methylpyridine
- 2-Bromo-6-Methylpyridine
- 2-Chloro-4-Methylpyridine
- 2,6-Dichloropyridine
Comparison: 2-Chloro-6-Methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to its analogs, it exhibits different reactivity in nucleophilic substitution and oxidation reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
18368-64-3 |
|---|---|
Formule moléculaire |
C5H5ClN2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











